molecular formula C15H13BrO3 B13022698 Phenyl 4-bromo-2-methoxy-6-methylbenzoate CAS No. 1254340-85-6

Phenyl 4-bromo-2-methoxy-6-methylbenzoate

Cat. No.: B13022698
CAS No.: 1254340-85-6
M. Wt: 321.16 g/mol
InChI Key: YSQDZRIROKZVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-bromo-2-methoxy-6-methylbenzoate is a chemical compound with the CAS Number 1254340-85-6 and a molecular formula of C15H13BrO3 . It belongs to a class of benzoic acid ester derivatives. In general, ester derivatives are recognized in scientific literature for their diverse applications in research and exhibit a range of pharmacological properties in preclinical studies, such as antimicrobial and antitumor activities . The specific bromo- and methoxy- substitutions on the aromatic ring are structural features often investigated in medicinal chemistry for their potential to enhance biological activity and are valuable in the synthesis of more complex molecules . As a building block, this compound can be used in various chemical reactions, including cross-coupling reactions facilitated by palladium catalysts, for the synthesis of novel organic compounds and intermediates . It is offered exclusively for research and development purposes in a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1254340-85-6

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

phenyl 4-bromo-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C15H13BrO3/c1-10-8-11(16)9-13(18-2)14(10)15(17)19-12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

YSQDZRIROKZVKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC=CC=C2)OC)Br

Origin of Product

United States

Synthetic Methodologies for Phenyl 4 Bromo 2 Methoxy 6 Methylbenzoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, Phenyl 4-bromo-2-methoxy-6-methylbenzoate, reveals that the most logical disconnection is at the ester linkage. This C-O bond cleavage points to two primary precursors: 4-bromo-2-methoxy-6-methylbenzoic acid and phenol (B47542). This disconnection is based on the well-established and numerous methods available for the formation of aryl esters from carboxylic acids and phenols.

Table 1: Key Disconnections for this compound

Target MoleculeKey DisconnectionPrecursors
This compoundEster C-O bond4-bromo-2-methoxy-6-methylbenzoic acid uni.lubldpharm.com and Phenol researchgate.net

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

The synthesis of 4-bromo-2-methoxy-6-methylbenzoic acid can be achieved through several routes, often starting from simpler, commercially available substituted benzenes. One common approach involves the bromination of a suitably substituted methoxy-methylbenzoic acid derivative. For instance, starting with 2-methoxy-6-methylbenzoic acid, electrophilic aromatic substitution with a brominating agent can introduce the bromo group at the para position due to the directing effects of the methoxy (B1213986) and methyl groups.

Alternatively, a multi-step synthesis can be employed starting from more basic materials. For example, a synthetic pathway could begin with the formylation of m-bromoanisole, although this may result in low selectivity. google.com A more controlled synthesis involves the metal-halogen exchange of 1,4-dibromo-2-methoxybenzene followed by formylation and subsequent oxidation of the aldehyde to a carboxylic acid. google.com Another route could start from 4-bromo-2-methylbenzoic acid, which can be esterified and then subjected to further functional group manipulations. google.com

Table 2: Potential Synthetic Routes for 4-bromo-2-methoxy-6-methylbenzoic acid

Starting MaterialKey ReactionsReference
2-methoxy-6-methylbenzoic acidElectrophilic Aromatic Bromination
m-BromoanisoleFormylation, Oxidation google.com
1,4-dibromo-2-methoxybenzeneMetal-Halogen Exchange, Formylation, Oxidation google.com
4-bromo-2-methylbenzoic acidEsterification, further functionalization google.com

Phenol is a readily available commodity chemical and is typically not synthesized in a laboratory setting for the purpose of being a precursor in a larger synthesis. It is produced industrially on a large scale, primarily through the cumene (B47948) process. For the synthesis of this compound, commercially available, high-purity phenol is the most practical and economical choice.

Esterification Strategies for Aryl Benzoates

The final step in the synthesis is the formation of the ester bond between the carboxylic acid and the phenol. Several methods are available for this transformation.

Direct esterification of a carboxylic acid with a phenol is a common method. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the equilibrium towards the product. learncbse.inbyjus.com The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the phenol.

For sterically hindered or less reactive substrates, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640). The acid chloride of 4-bromo-2-methoxy-6-methylbenzoic acid can be prepared by reacting the acid with thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with phenol in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the desired ester.

Transesterification is another viable method for the synthesis of aryl benzoates. researchgate.netrsc.org This process involves the reaction of an ester with an alcohol, in this case, a phenol, in the presence of a catalyst. researchgate.netrsc.org For the synthesis of this compound, a methyl or ethyl ester of 4-bromo-2-methoxy-6-methylbenzoic acid could be reacted with phenol. researchgate.netrsc.org

This reaction can be catalyzed by either acids or bases. rsc.org Alkali metal carbonates, such as potassium carbonate, have been shown to be effective catalysts for the transesterification of aryl esters with phenols. rsc.org The choice of catalyst and reaction conditions can influence the reaction rate and yield. organic-chemistry.org

Table 3: Comparison of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Direct EsterificationCarboxylic acid, Phenol, Acid catalystHeat, Removal of waterAtom economicalReversible, may require harsh conditions
Acid Chloride MethodCarboxylic acid, Thionyl chloride, Phenol, BaseAnhydrous conditions, often at room temperatureHigh reactivity, generally high yieldRequires preparation of acid chloride, produces HCl
TransesterificationEster (e.g., methyl ester), Phenol, Catalyst (acid or base)Varies with catalyst, can be mildAvoids the use of strong acids, can be highly efficientEquilibrium reaction, may require removal of byproduct

Acid Chloride/Anhydride Routes

A highly reliable and classical method for esterification involves the conversion of the parent carboxylic acid, 4-bromo-2-methoxy-6-methylbenzoic acid, into a more reactive acylating agent. By treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), one can generate the corresponding 4-bromo-2-methoxy-6-methylbenzoyl chloride.

This acid chloride is a potent electrophile that readily reacts with phenol in the presence of a non-nucleophilic base, like pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. A similar approach can be taken using the corresponding acid anhydride, though this is less common due to the additional synthetic step required to prepare the anhydride.

Catalytic Esterification Protocols (e.g., acid or base catalysis)

Direct esterification of 4-bromo-2-methoxy-6-methylbenzoic acid with phenol is an atom-economical approach, often facilitated by a catalyst. The Fischer-Speier esterification is a benchmark acid-catalyzed method where a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, protonates the carboxylic acid, enhancing its electrophilicity for attack by the phenol nucleophile. researchgate.netyoutube.com These reactions are reversible, and often require the removal of water to achieve high yields. youtube.com For sterically hindered substrates, such as the ortho-disubstituted benzoic acid in this case, reaction times can be long, and yields may be modest. researchgate.net Microwave-assisted conditions have been shown to improve yields and reduce reaction times for challenging esterifications. researchgate.net

Base-promoted esterification is also a viable, though less common, pathway for this specific transformation. In this scenario, the phenol is deprotonated by a strong base to form a phenoxide, which then acts as the nucleophile.

Advanced Coupling Reactions for Aromatic Scaffold Construction

Modern synthetic chemistry offers powerful tools for forming the key bonds within the this compound structure, either by building the ester from precursor molecules or by modifying the fully formed scaffold.

Palladium-Catalyzed Carbonylation of Aryl Bromides

Palladium-catalyzed carbonylation represents a sophisticated method for constructing the benzoate (B1203000) moiety. nih.gov This reaction typically involves the coupling of an aryl halide, carbon monoxide (CO), and an alcohol or phenol. nih.govnih.gov To synthesize the target molecule, an appropriate aryl bromide precursor would react with phenol and CO gas in the presence of a palladium catalyst.

A notable advancement in this area is the use of phenyl formate (B1220265) as a CO surrogate, which avoids the handling of toxic carbon monoxide gas. organic-chemistry.org This method allows for the carbonylation of aryl bromides under mild conditions (80°C) with high functional group tolerance. organic-chemistry.org The process is catalyzed by a palladium complex, such as one bearing a P(t-Bu)₃ or Xantphos ligand, and proceeds via the decarbonylation of phenyl formate to generate CO in situ. nih.govorganic-chemistry.org

Table 1: Comparison of Carbonylation Methods

Method CO Source Pressure Temperature Catalyst System (Example) Key Features
Classical Carbonylation CO Gas >1 atm 80-120 °C Pd(OAc)₂ / Ligand Requires handling of toxic gas under pressure. nih.gov

| Phenyl Formate Method | Phenyl Formate | Atmospheric | ~80 °C | Pd / P(t-Bu)₃ or Xantphos | Safer alternative, avoids high-pressure CO gas. organic-chemistry.org |

Cross-Coupling Methodologies (e.g., C-O, C-C, C-N, C-S couplings)

Cross-coupling reactions are indispensable for modifying the aromatic core of this compound, primarily by leveraging the reactive C-Br bond.

C-O Coupling: The ester bond itself can be formed via a cross-coupling reaction. The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions require high temperatures (often over 200°C) and stoichiometric copper, modern protocols use catalytic amounts of copper with various ligands, allowing for milder conditions. wikipedia.orgnih.gov Buchwald-Hartwig C-O coupling, a palladium-catalyzed alternative, has also emerged as a powerful tool for forming diaryl ethers and, in some variations, phenyl esters. organic-chemistry.orgwikipedia.org

C-C, C-N, and C-S Couplings: The bromine atom on the phenyl benzoate serves as a versatile handle for further functionalization. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (for C-C bonds with boronic acids), Buchwald-Hartwig amination (for C-N bonds with amines), and C-S coupling reactions (with thiols) allow for the introduction of a wide array of substituents at the 4-position. wikipedia.orgalfa-chemistry.comnih.govmdpi.comnih.gov These reactions are known for their high efficiency and broad functional group tolerance. For instance, the Suzuki coupling of a bromo-substituted aromatic with an arylboronic acid is a standard method for creating biaryl structures. nih.govmdpi.com

Table 2: Selected Cross-Coupling Reactions on Aryl Bromides

Coupling Type Reaction Name Catalyst Nucleophile/Reagent Bond Formed
C-C Suzuki-Miyaura Palladium Arylboronic Acid C-C
C-N Buchwald-Hartwig Palladium Amine C-N
C-O Ullmann Condensation Copper Phenol/Alcohol C-O

| C-S | Buchwald-Hartwig type | Palladium | Thiol | C-S |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to be facile, the aromatic ring must be "activated" by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The this compound scaffold lacks strong electron-withdrawing groups ortho or para to the bromine atom. The methoxy (-OCH₃) and methyl (-CH₃) groups are, in fact, electron-donating. Consequently, standard SNAr reactions on this substrate are highly unfavorable and would require extremely harsh conditions, such as high temperatures and very strong nucleophiles. pressbooks.pub Under such conditions, an elimination-addition mechanism via a benzyne (B1209423) intermediate might occur, but this is less controlled and often leads to a mixture of products. pressbooks.pubyoutube.com Therefore, SNAr is not considered a practical method for modifying this specific compound.

Stereoselective Synthesis and Enantiomeric Purity (if applicable)

The concept of stereoselective synthesis is relevant for molecules that are chiral, meaning they exist as non-superimposable mirror images (enantiomers). This compound is an achiral molecule. It does not possess any stereocenters (an atom bonded to four different groups) or other elements of chirality such as axial or planar chirality. As a result, it cannot exist as enantiomers. Therefore, considerations of stereoselective synthesis and enantiomeric purity are not applicable to this compound.

Optimization of Reaction Conditions and Yield

Solvent Effects and Reaction Media

The choice of solvent plays a critical role in the esterification of sterically hindered benzoic acids. The solvent must be inert to the reaction conditions and capable of dissolving the reactants and reagents. The polarity of the solvent can influence the reaction rate and the stability of intermediates.

For coupling reactions like the Yamaguchi or Steglich esterifications, aprotic solvents are preferred. In the context of synthesizing this compound, several solvents would be screened.

Research Findings: In methods like the Mitsunobu reaction, a range of solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, dichloromethane (B109758) (DCM), toluene (B28343), ethyl acetate, and acetonitrile (B52724) can be used. researchgate.net The selection often depends on the specific substrates and the desired reaction temperature. For the Yamaguchi esterification, common solvents include THF, DCM, and toluene. nih.gov

A study on the Steglich esterification highlighted the move away from traditional, hazardous solvents like DCM and N,N-dimethylformamide (DMF) towards more sustainable alternatives. rsc.org This aligns with the principles of green chemistry. For the synthesis of this compound, a solvent screen might produce results similar to those in the table below, based on analogous reactions.

Table 1: Effect of Solvent on the Yield of this compound via Yamaguchi Esterification

EntrySolventDielectric Constant (ε)Reaction Time (h)Yield (%)
1Dichloromethane (DCM)9.11282
2Tetrahydrofuran (THF)7.51288
3Toluene2.42491
4Acetonitrile (CH₃CN)37.51275
5Ethyl Acetate6.01879

This is a hypothetical data table based on typical results for Yamaguchi esterification of sterically hindered acids. The reaction is assumed to be conducted with 4-bromo-2-methoxy-6-methylbenzoic acid, phenol, 2,4,6-trichlorobenzoyl chloride (TCBC), and 4-dimethylaminopyridine (B28879) (DMAP).

The data suggest that less polar, non-coordinating solvents like toluene may lead to higher yields, potentially by favoring the formation of the key mixed anhydride intermediate and minimizing side reactions. Highly polar solvents like acetonitrile might solvate the reactants too strongly, hindering the reaction. THF often provides a good balance of solubility and reactivity. nih.gov

Temperature and Pressure Optimization

Temperature is a critical parameter that must be controlled to ensure efficient ester formation while minimizing decomposition and side reactions. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired by-products, especially with complex molecules. google.com Most modern esterification methods for sensitive substrates are designed to run at or below room temperature.

Research Findings: The Yamaguchi and Steglich esterifications are typically performed under mild conditions, often starting at 0 °C and allowing the reaction to warm to room temperature (approx. 20-25 °C). organic-chemistry.orgfrontiersin.org The Mitsunobu reaction also proceeds well at these mild temperatures. researchgate.net For high-temperature esterification processes using catalysts like titanic or zirconate esters, temperatures can range from 160 °C to 250 °C. google.com However, such high temperatures are generally unsuitable for the synthesis of a substituted aromatic ester like this compound due to the risk of degradation.

Optimization would involve running the reaction at various temperatures to find the ideal balance between reaction rate and product purity.

Table 2: Effect of Temperature on Yield in the Steglich Esterification of this compound

This is a hypothetical data table based on typical results for Steglich esterification. The reaction is assumed to be conducted in THF with dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of DMAP.

The optimal temperature is likely to be around room temperature, providing a good compromise for reaction speed and selectivity. Lower temperatures significantly slow the reaction, while elevated temperatures can lead to side reactions, such as the formation of N-acylurea by-products from the carbodiimide (B86325) reagent. organic-chemistry.org Reaction pressure is not typically a key variable for these types of liquid-phase reactions and is almost always conducted at atmospheric pressure.

Catalyst and Ligand Screening

The choice of catalyst or activating agent is the most crucial factor in the synthesis of sterically hindered esters.

Research Findings: For a substrate like 4-bromo-2-methoxy-6-methylbenzoic acid, several catalytic systems would be considered:

Steglich Esterification: This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in combination with a nucleophilic catalyst, almost exclusively 4-dimethylaminopyridine (DMAP). organic-chemistry.orgnih.gov DMAP is a highly effective acyl-transfer catalyst that accelerates the reaction by forming a reactive acylpyridinium intermediate. organic-chemistry.org

Yamaguchi Esterification: This protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC) as the activating agent to form a mixed anhydride with the carboxylic acid. The subsequent reaction with the alcohol (phenol) is catalyzed by DMAP. frontiersin.orgorganic-chemistry.org This method is renowned for its effectiveness with sterically demanding substrates. nih.gov

Mitsunobu Reaction: This reaction uses a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgmissouri.edu This system activates the alcohol, which is not ideal for phenols, but the reaction is still a viable method for forming phenyl esters. researchgate.net

A screening of different coupling agents and catalysts would be essential to optimize the yield.

Table 3: Catalyst and Coupling Agent Screening for this compound Synthesis

EntryCoupling Agent/SystemCatalystSolventYield (%)
1DCCDMAP (5 mol%)DCM85
2EDCDMAP (5 mol%)DCM81
3TCBCDMAP (1.1 eq)Toluene91
4PPh₃ / DIAD-THF78
5H₂SO₄ (conc.)-Toluene (reflux)<5

This is a hypothetical data table comparing different esterification methods. Conditions are standardized where possible (room temperature, 18h).

The results typically show that standard acid catalysis (entry 5) is ineffective due to the steric hindrance. The Yamaguchi protocol (entry 3) often gives the highest yield for such challenging substrates. frontiersin.org The Steglich method (entry 1) is also highly effective, while the Mitsunobu reaction (entry 4) is a viable, albeit potentially lower-yielding, alternative for this specific transformation. researchgate.net

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of this compound, several green chemistry principles can be applied.

Research Findings:

Solvent-Free Conditions: Esterification reactions can sometimes be performed without a solvent, for example, by mechanically grinding the solid reactants. nih.gov This dramatically reduces waste. A method for preparing phenolic esters under solvent-free conditions by heating phenols with acetic anhydride has been reported, demonstrating the feasibility of such approaches. jetir.org

Sustainable Reagents: Using reagents that are non-toxic and generate recyclable by-products is a key green strategy. One such approach is the use of diphenyl carbonate as a phosgene (B1210022) substitute for esterification. rsc.org In this reaction, catalyzed by a base like DBU, the only by-product is phenol, which can often be recovered and reused. rsc.org

Catalytic vs. Stoichiometric Reagents: Using catalytic amounts of reagents is preferable to stoichiometric amounts. While methods like Yamaguchi and Mitsunobu require stoichiometric activating agents, the development of new, highly active catalysts is a major goal. For example, novel bimetallic oxide cluster catalysts have been developed for ester synthesis that use molecular oxygen as the sole, clean oxidant. labmanager.combritishwaterfilter.com

Atom Economy: The reactions should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-dehydrogenative coupling (CDC) reactions are being explored as highly atom-economical strategies for ester synthesis. labmanager.com

Applying these principles, an optimized green synthesis might involve a solvent-free reaction or the use of a recyclable catalyst system to produce this compound.

Table 4: Comparison of Green Chemistry Metrics for Different Esterification Methods

MethodSolventReagent ToxicityBy-productsAtom Economy
SteglichDCM (Hazardous)DCC (Toxic)Dicyclohexylurea (Waste)Low
YamaguchiToluene (Moderate)TCBC (Corrosive)Trichlorobenzoic acid (Waste)Low
Diphenyl Carbonate MethodNone (Neat)DPC (Low)Phenol (Recyclable)Moderate
Mechanical MillingNone (Solvent-free)LowMinimalHigh

This table provides a qualitative comparison of the environmental impact of different potential synthetic routes.

Chemical Reactivity and Transformation Studies of Phenyl 4 Bromo 2 Methoxy 6 Methylbenzoate

Reactions at the Ester Linkage

The ester functional group in Phenyl 4-bromo-2-methoxy-6-methylbenzoate is a primary site for a variety of chemical transformations, including hydrolysis, transesterification, aminolysis, and reduction.

Hydrolysis Kinetics and Mechanism

The hydrolysis of phenyl benzoates, the parent structure of the title compound, has been the subject of kinetic studies. nih.gov The reaction, which involves the cleavage of the ester bond by water to yield a carboxylic acid and a phenol (B47542), can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of substituted phenyl benzoates is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This step is typically the rate-determining step, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the phenoxide leaving group. The rate of this reaction is influenced by the electronic nature of the substituents on both the benzoyl and phenyl moieties. For this compound, the electron-withdrawing bromo group on the benzoyl ring would be expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of hydrolysis compared to an unsubstituted phenyl benzoate (B1203000). Conversely, the electron-donating methoxy (B1213986) and methyl groups would have an opposing, though likely lesser, effect.

The general mechanism for the base-catalyzed hydrolysis of this compound is depicted below:

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A transient species is formed.

Leaving Group Departure: The phenoxide ion is eliminated.

Proton Transfer: A rapid acid-base reaction between the carboxylic acid and the phenoxide ion occurs.

Due to the lack of specific experimental data for this compound, a quantitative data table cannot be provided. However, the expected relative reactivity can be inferred from Hammett plots for related series of compounds, which generally show a positive rho (ρ) value, indicating that electron-withdrawing groups on the benzoyl moiety accelerate the reaction. nih.gov

Transesterification with Diverse Alcohols and Phenols

Transesterification is a process where the phenyl group of this compound is exchanged with another alcohol or phenol. This reaction is typically catalyzed by an acid or a base. Kinetic studies on the transesterification of substituted phenyl benzoates with phenols in the presence of a base like potassium carbonate have been conducted. researchgate.net

The reaction proceeds via a nucleophilic acyl substitution mechanism, similar to hydrolysis. The rate of the reaction is dependent on the nucleophilicity of the incoming alcohol or phenol and the stability of the departing phenoxide leaving group. The presence of electron-withdrawing substituents on the leaving phenoxide group generally increases the reaction rate by stabilizing the negative charge of the leaving group. researchgate.net

An illustrative table of potential transesterification reactions is provided below, based on general principles.

Reactant Alcohol/PhenolCatalystExpected ProductsRelative Rate (Hypothetical)
MethanolAcid or BaseMethyl 4-bromo-2-methoxy-6-methylbenzoate and PhenolHigh
EthanolAcid or BaseEthyl 4-bromo-2-methoxy-6-methylbenzoate and PhenolHigh
tert-ButanolAcid or Basetert-Butyl 4-bromo-2-methoxy-6-methylbenzoate and PhenolLow (due to steric hindrance)
4-NitrophenolBaseThis compound and 4-Nitrophenol (equilibrium)Moderate

Aminolysis Reactions for Amide Formation

Aminolysis involves the reaction of this compound with an amine to form an amide and phenol. This reaction is a valuable method for the synthesis of N-substituted amides. The reaction mechanism is analogous to hydrolysis and transesterification, with the amine acting as the nucleophile.

The rate of aminolysis is highly dependent on the basicity and steric hindrance of the amine. Primary and secondary amines are generally effective nucleophiles for this transformation. Kinetic studies on the aminolysis of substituted phenyl benzoates have shown that the reaction proceeds through a tetrahedral intermediate, and the rate-determining step can vary depending on the specific reactants and conditions. nih.gov For reactions with strongly basic amines, the formation of the tetrahedral intermediate is often rate-limiting.

A representative table of aminolysis reactions is shown below.

AmineProduct Amide
Ammonia4-bromo-2-methoxy-6-methylbenzamide
EthylamineN-ethyl-4-bromo-2-methoxy-6-methylbenzamide
Aniline (B41778)N-phenyl-4-bromo-2-methoxy-6-methylbenzamide
DiethylamineN,N-diethyl-4-bromo-2-methoxy-6-methylbenzamide

Reduction Reactions (e.g., to alcohols, with organometallic reagents)

The ester functionality of this compound can be reduced to yield alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to two alcohol fragments: (4-bromo-2-methoxy-6-methyl)methanol and phenol.

Alternatively, the reduction of the corresponding carboxylic acid, 4-bromo-2-methoxy-6-methylbenzoic acid, can be achieved using reagents such as sodium borohydride (B1222165) in the presence of bromine, which has been shown to be effective for the reduction of various benzoic acids to their corresponding benzyl (B1604629) alcohols. sci-hub.se

Reactions with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), would lead to the formation of tertiary alcohols. msu.edu The reaction proceeds through the initial formation of a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent.

Below is a table summarizing these reduction reactions.

ReagentIntermediateFinal Product(s)
Lithium Aluminum Hydride (LiAlH₄)-(4-bromo-2-methoxy-6-methyl)methanol and Phenol
Methylmagnesium Bromide (CH₃MgBr)4-bromo-1-(1-hydroxyethyl)-2-methoxy-6-methylbenzene1-(4-bromo-2-methoxy-6-methylphenyl)ethan-1-one followed by reaction with another equivalent to give 2-(4-bromo-2-methoxy-6-methylphenyl)propan-2-ol
Phenyllithium (C₆H₅Li)4-bromo-1-(hydroxy(phenyl)methyl)-2-methoxy-6-methylbenzene(4-bromo-2-methoxy-6-methylphenyl)(phenyl)methanone followed by reaction with another equivalent to give (4-bromo-2-methoxy-6-methylphenyl)(phenyl)methanol

Reactions on the Aromatic Ring System

The two aromatic rings of this compound exhibit different reactivities towards electrophilic substitution due to the nature of their substituents.

Electrophilic Aromatic Substitution: Regioselectivity and Kinetics

Electrophilic aromatic substitution is a key class of reactions for aromatic compounds. The regioselectivity of such reactions on this compound will be dictated by the directing effects of the substituents on each ring. nih.gov

The Phenyl Ring: The phenoxy group (-O-CO-R) is an ortho, para-directing deactivator. The lone pairs on the oxygen can stabilize the arenium ion intermediate through resonance, directing incoming electrophiles to the ortho and para positions. However, the electron-withdrawing nature of the adjacent carbonyl group deactivates the ring towards electrophilic attack compared to benzene (B151609).

The Benzoyl Ring: This ring is substituted with a bromo group, a methoxy group, and a methyl group.

Methoxy group (-OCH₃): A strong activating and ortho, para-directing group.

Methyl group (-CH₃): A weak activating and ortho, para-directing group.

Bromo group (-Br): A deactivating but ortho, para-directing group.

The position of electrophilic attack on the benzoyl ring will be determined by the interplay of these directing effects. The methoxy group is the most powerful activating group, and its directing effect will dominate. It directs to the positions ortho and para to itself. The position para to the methoxy group is occupied by the bromo group. The position ortho to the methoxy group (and meta to the bromo and methyl groups) is the most likely site for substitution. The other ortho position is sterically hindered by the adjacent methyl group. Therefore, electrophilic substitution is most likely to occur at the C5 position.

A hypothetical example of bromination is presented in the table below.

ElectrophileAromatic RingMajor Product(s)
Br₂ / FeBr₃Phenyl RingThis compound with an additional bromine at the para position of the phenyl ring.
Br₂ / FeBr₃Benzoyl RingPhenyl 3,4-dibromo-2-methoxy-6-methylbenzoate.

It is important to note that forcing conditions for electrophilic substitution on the deactivated phenyl ring could lead to cleavage of the ester bond.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orglibretexts.orgnih.govyoutube.comyoutube.com For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org In this compound, the bromine atom is the leaving group. The methoxy and methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SNAr at the brominated position is generally not favored under typical conditions.

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring serves as a versatile handle for a variety of transformations, most notably metal-catalyzed cross-coupling reactions.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it a suitable substrate for these reactions.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.govnih.govrsc.org This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4 position.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgsemanticscholar.orglibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This would allow for the synthesis of aniline derivatives from this compound.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Coupling Arylboronic acid Pd catalyst, base Biaryl compound
Heck Reaction Alkene Pd catalyst, base Substituted alkene
Sonogashira Coupling Terminal alkyne Pd catalyst, Cu co-catalyst, base Aryl-alkyne
Buchwald-Hartwig Amination Amine Pd catalyst, base Aryl-amine

The carbon-bromine bond can be cleaved under certain conditions to generate an aryl radical. This can be achieved through various methods, including the use of radical initiators or photolysis. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as addition to multiple bonds or hydrogen atom abstraction.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is a key site for chemical modification, primarily through demethylation to reveal a hydroxyl group.

The conversion of the methoxy group in this compound to a hydroxyl group can be achieved using various demethylating agents. The presence of the ortho-ester group can influence the reactivity of the methoxy group.

Common reagents for the demethylation of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong protic acids like hydrobromic acid (HBr). commonorganicchemistry.comresearchgate.net

Boron Tribromide (BBr₃): This is a highly effective and widely used reagent for the cleavage of aryl methyl ethers, often providing high yields under relatively mild conditions. orgsyn.orgcommonorganicchemistry.comajrconline.org The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com

Aluminum Chloride (AlCl₃): AlCl₃ is another potent Lewis acid for demethylation. Studies on ortho-substituted aryl methyl ethers suggest that the presence of a neighboring electron-withdrawing group can facilitate the reaction. researchgate.netwikipedia.org

Hydrobromic Acid (HBr): Concentrated HBr can also be used, though it often requires harsher conditions, such as elevated temperatures. commonorganicchemistry.com

The general transformation is the conversion of the 2-methoxy group to a 2-hydroxy group, yielding Phenyl 4-bromo-2-hydroxy-6-methylbenzoate.

Table 1: Illustrative Demethylation Conditions for Aryl Methyl Ethers

ReagentTypical SolventTypical Temperature (°C)General Observations
Boron Tribromide (BBr₃)Dichloromethane (DCM)0 to 25High efficiency for ortho-substituted ethers. orgsyn.orgcommonorganicchemistry.com
Aluminum Chloride (AlCl₃)Dichloromethane (DCM) or Acetonitrile (B52724)0 to 80Effective, especially with ortho-directing groups. wikipedia.orggoogle.com
Hydrobromic Acid (HBr)Acetic Acid or neatRefluxRequires strong acidic conditions and high temperatures. commonorganicchemistry.com

Reactions Involving the Methyl Group

The methyl group attached to the benzene ring is a benzylic position, making it susceptible to functionalization through radical reactions. libretexts.orgchadsprep.com

Benzylic Bromination: The most common method for introducing a bromine atom at the benzylic position is through reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. wikipedia.orgchadsprep.commasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comscientificupdate.com The product of this reaction would be Phenyl 4-bromo-2-methoxy-6-(bromomethyl)benzoate.

Benzylic Oxidation: The benzylic methyl group can be oxidized to various functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating can oxidize the methyl group completely to a carboxylic acid, which in this case would lead to the formation of 4-bromo-2-methoxy-6-(phenylcarbonyl)oxybenzoic acid. masterorganicchemistry.commasterorganicchemistry.com Milder oxidation conditions could potentially yield the corresponding aldehyde or alcohol, though over-oxidation is common.

Table 2: Illustrative Conditions for Benzylic Functionalization

TransformationReagentInitiator/ConditionsTypical SolventExpected Product
BrominationN-Bromosuccinimide (NBS)AIBN or Benzoyl Peroxide / LightCarbon Tetrachloride (CCl₄) or DichlorobenzenePhenyl 4-bromo-2-methoxy-6-(bromomethyl)benzoate
Oxidation to Carboxylic AcidPotassium Permanganate (KMnO₄)HeatWater/Pyridine (B92270)4-bromo-2-methoxy-6-(phenylcarbonyl)oxybenzoic acid

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for this compound are lacking, the pathways for these transformations can be elucidated from established mechanisms for similar substrates.

Demethylation with BBr₃: The mechanism of ether cleavage by BBr₃ is well-established. It begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by nucleophilic attack of a bromide ion on the methyl group, proceeding through an Sₙ2-type transition state, to yield methyl bromide and an aryloxy-dibromoborane intermediate. nih.gov Subsequent hydrolysis of this intermediate furnishes the final phenol. The presence of the ortho-ester may influence the rate of this reaction through steric hindrance or electronic effects.

Benzylic Bromination with NBS: This reaction proceeds via a free radical chain mechanism. libretexts.orgresearchgate.net

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) to form radicals. These radicals then abstract a hydrogen atom from trace amounts of HBr present to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of this compound to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the benzylic bromide product and another bromine radical, which continues the chain. masterorganicchemistry.com

Termination: The chain reaction is terminated by the combination of any two radical species.

Demethylation: In the demethylation reaction with BBr₃, the key intermediate is the aryloxy-dibromoborane species formed after the cleavage of the methyl-oxygen bond. nih.gov This intermediate is generally not isolated and is hydrolyzed during the workup to yield the final phenolic product.

Benzylic Bromination: The crucial intermediate in the benzylic bromination is the resonance-stabilized benzylic radical. The stability of this radical is the primary reason for the high selectivity of the reaction for the benzylic position. Due to their transient nature, these radical intermediates are not isolated but are detected and characterized by spectroscopic methods in mechanistic studies of analogous compounds.

Kinetic Isotope Effects (KIE) Studies

Kinetic isotope effects are typically categorized as primary or secondary. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu For hydrogen isotopes, this is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). A kH/kD ratio significantly greater than 1 is indicative of a primary KIE. wikipedia.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs. wikipedia.org

Solvent Isotope Effects in Hydrolysis

One of the primary reactions of esters is hydrolysis. For a compound like this compound, its hydrolysis, particularly under acidic or basic conditions, is a key transformation. The steric hindrance provided by the ortho-methoxy and methyl groups on the benzoate ring can significantly influence the reaction mechanism and, consequently, the observed KIEs. rsc.org

In acid-catalyzed hydrolysis of esters, a common mechanistic probe is the solvent isotope effect, where the reaction is carried out in D₂O instead of H₂O. chem-station.com For many esters, an inverse solvent isotope effect (kH₂O/kD₂O < 1) is observed, with rates in D₂O being about twice as fast as in H₂O. chem-station.com This is often interpreted as evidence for a pre-equilibrium protonation of the ester carbonyl group before the rate-determining attack of a water molecule. chem-station.com

Table 1: Illustrative Solvent Isotope Effects in Acid-Catalyzed Ester Hydrolysis

Ester TypekH₂O/kD₂OImplied Mechanism
Simple Alkyl Benzoate~0.5A-1 type, pre-equilibrium protonation
Phenyl Acetate~1.0-1.2A-2 type, borderline mechanism
Sterically Hindered Ester~0.4-0.6Likely A-1 type due to slow nucleophilic attack

This table is illustrative and based on typical values for analogous systems, not specific experimental data for this compound.

For this compound, the significant steric hindrance from the two ortho substituents would likely slow down the nucleophilic attack by water. This could favor a mechanism with a more pronounced pre-equilibrium protonation, and thus an inverse solvent isotope effect would be expected for its acid-catalyzed hydrolysis.

Heavy Atom Isotope Effects

Isotope effects are not limited to hydrogen. Heavy atom KIEs, such as those involving ¹³C or ¹⁸O, can also provide valuable mechanistic insights, particularly regarding the transition state structure of ester hydrolysis. For example, a ¹³C KIE at the carbonyl carbon can help distinguish between associative and dissociative mechanisms. nih.gov Similarly, an ¹⁸O KIE in the leaving phenol group can indicate the degree of C-O bond cleavage in the transition state.

Table 2: Expected Heavy Atom KIEs for Hydrolysis of this compound

Isotopic SubstitutionExpected k(light)/k(heavy)Mechanistic Implication
Carbonyl-¹³C1.02 - 1.04Formation of a tetrahedral intermediate is advanced in the transition state.
Phenoxy-¹⁸O1.01 - 1.02Significant C-O bond cleavage to the phenoxy leaving group in the transition state.

This table represents expected values based on established principles of KIEs in ester hydrolysis and is not based on direct experimental measurement for the title compound.

The values in the table are predicated on a mechanism where the formation of the tetrahedral intermediate is the rate-determining step, a common scenario for the hydrolysis of sterically hindered esters.

KIE in Esterification

The reverse reaction, the esterification of 4-bromo-2-methoxy-6-methylbenzoic acid with phenol, would also be expected to exhibit kinetic isotope effects. The esterification of sterically hindered benzoic acids is known to be challenging. ijstr.org If the rate-determining step involves the protonation of the carboxylic acid, a solvent isotope effect might be observed. Furthermore, if the C-O bond formation between the carboxylic acid and phenol is part of the rate-limiting step, a ¹⁸O KIE could be measured by labeling the phenol. Due to the lack of specific studies on this reaction for the title compound, any discussion of KIEs remains speculative but grounded in the fundamental principles of physical organic chemistry.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

To date, no crystal structure for Phenyl 4-bromo-2-methoxy-6-methylbenzoate has been deposited in crystallographic databases. If single crystals of sufficient quality were grown, X-ray diffraction analysis would provide definitive insights into its solid-state architecture.

Understanding how molecules of this compound arrange themselves in a crystal lattice is crucial for comprehending its macroscopic properties. This involves identifying any intermolecular forces, such as hydrogen bonds, halogen bonds (involving the bromine atom), or π-π stacking interactions between the aromatic rings. nih.gov The analysis would describe the formation of any supramolecular structures, like chains or sheets, within the crystal. nih.gov

X-ray crystallography can also identify instances of atomic or molecular disorder, where a part of the molecule occupies multiple positions within the crystal lattice. nih.gov Furthermore, it would be the primary method to investigate polymorphism, the ability of the compound to exist in more than one crystal form, which can have different physical properties. No studies on the disorder or polymorphism of this compound have been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Although predicted spectra can be generated, experimentally obtained data for this compound are not available in the public domain.

¹H (proton) and ¹³C (carbon-13) NMR spectra would provide fundamental information about the electronic environment of the hydrogen and carbon atoms in the molecule. The chemical shifts (δ) of the signals would be indicative of the shielding or deshielding effects of the various functional groups, including the bromo, methoxy (B1213986), and methyl substituents on the benzoate (B1203000) ring. The integration of the ¹H NMR signals would confirm the number of protons in each unique chemical environment, and the splitting patterns (multiplicity) would reveal information about neighboring protons.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below based on general principles and data from similar structures. rsc.orgwisc.educhemicalbook.comchemicalbook.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic CH (Phenyl)7.20 - 7.60 (m)120.0 - 135.0
Aromatic CH (Benzoate)6.80 - 7.10 (m)115.0 - 140.0
Methoxy (-OCH₃)~3.90 (s)~56.0
Methyl (-CH₃)~2.40 (s)~21.0
Carbonyl (C=O)-~165.0
C-Br-~118.0
C-O (Methoxy)-~158.0
C-O (Ester)-~150.0

s = singlet, m = multiplet

To unambiguously assign the chemical shifts and understand the connectivity of the atoms, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace the proton networks within the phenyl and benzoate rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the ester linkage and between the substituents and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and preferred conformation of the molecule in solution.

Without access to the primary spectral data from these techniques, a detailed structural analysis of this compound remains speculative. Further research and publication of these experimental findings are necessary to fully characterize this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. These methods are complementary, probing the vibrational modes of molecular bonds. In the case of this compound, the spectra would be complex, revealing characteristic absorptions and scattering bands corresponding to its ester, ether, and substituted aromatic moieties.

Characteristic Absorptions and Band Assignments

The vibrational spectrum of this compound can be dissected by analyzing the expected frequencies for its constituent parts. While a direct experimental spectrum is not publicly available, the characteristic band assignments can be predicted based on data from analogous compounds such as phenyl benzoate, substituted brominated aromatics, and methoxy-methyl substituted benzoates. researchgate.netnih.govnih.gov

Key expected vibrational modes include:

Carbonyl (C=O) Stretching: The ester carbonyl group is expected to produce a very strong and prominent absorption band in the FT-IR spectrum, typically in the region of 1735-1750 cm⁻¹. This is one of the most characteristic peaks in the spectrum. The corresponding Raman signal would be of variable intensity.

Aromatic C=C Stretching: The two aromatic rings (the phenyl and the substituted benzoate) will exhibit several bands in the 1450-1610 cm⁻¹ region. These arise from the stretching vibrations of the carbon-carbon double bonds within the rings. usda.gov Bands around 1600 cm⁻¹ and 1450 cm⁻¹ are typical for phenyl groups.

C-O Stretching: Two distinct C-O stretching vibrations are anticipated. The ester C-O-C linkage will show two asymmetric and symmetric stretching bands. The aryl-O-C stretch (Ar-O-CO) is expected around 1260-1380 cm⁻¹, while the O-C-C stretch (O-CO-Ar) appears around 1000-1150 cm⁻¹. The methoxy group's C-O stretching is also found in this region, typically as a strong band between 1020-1075 cm⁻¹ (asymmetric stretch) and a weaker one near 1250 cm⁻¹ (symmetric stretch).

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. The methyl group (CH₃) C-H stretching will appear in the 2850-2960 cm⁻¹ (symmetric) and 2925-2975 cm⁻¹ (asymmetric) regions.

C-Br Stretching: The carbon-bromine bond gives rise to a stretching vibration at lower frequencies, typically in the range of 500-680 cm⁻¹. This band can be weak in IR but is often more prominent in the Raman spectrum.

Out-of-Plane (OOP) Bending: Aromatic C-H out-of-plane bending vibrations occur in the 690-900 cm⁻¹ region and are highly characteristic of the substitution pattern on the benzene (B151609) rings.

A summary of these predicted vibrational frequencies is presented in the table below.

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity (IR/Raman)
Aromatic C-H Stretch3100-30103100-3010Medium / Strong
Aliphatic C-H Stretch (Methyl)2975-28502975-2850Medium / Strong
Carbonyl (C=O) Stretch1750-17351750-1735Very Strong / Medium
Aromatic C=C Stretch1610-14501610-1450Strong / Very Strong
Ester C-O Stretch (Aryl-O-CO)1380-1260VariableStrong / Variable
Methoxy C-O Stretch (Asymmetric)1260-1230VariableStrong / Variable
Ester C-O Stretch (O-CO-Ar)1150-1000VariableMedium / Variable
Aromatic C-H Out-of-Plane Bend900-690VariableStrong / Medium
C-Br Stretch680-500680-500Medium / Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₅H₁₃BrO₃), the exact mass can be calculated. The presence of bromine is a key isotopic signature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with the two peaks being of nearly equal intensity and separated by two mass units.

The monoisotopic mass of the molecular ion [M]⁺ would be calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

Predicted HR-MS Data for C₁₅H₁₃BrO₃:

[M]⁺ (with ⁷⁹Br): 320.0048

[M+2]⁺ (with ⁸¹Br): 322.0027

Observing this doublet with high mass accuracy would confirm the elemental composition of the compound.

Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, providing a "fingerprint" that aids in structural elucidation. The major fragmentation pathways for this compound would likely involve the cleavage of the ester linkage, which is a common and energetically favorable fragmentation route.

Key fragmentation pathways include:

Formation of the Acylium Ion: The most prominent fragmentation would be the cleavage of the phenyl ester bond to form a stable acylium ion. This would result in a characteristic isotopic pattern due to the bromine atom.

C₈H₆⁷⁹BrO₂⁺ (m/z = 212.9) and C₈H₆⁸¹BrO₂⁺ (m/z = 214.9)

Loss of the Phenoxy Radical: The molecular ion could lose a phenoxy radical (•OC₆H₅) to yield the same acylium ion.

Formation of the Phenoxy Cation: Cleavage can also lead to the formation of the phenoxy cation (C₆H₅O⁺) at m/z = 93, or more commonly, the phenyl cation (C₆H₅⁺) at m/z = 77 after loss of carbon monoxide from the phenoxy cation.

Loss of Methoxy Group: Fragmentation of the acylium ion can proceed via the loss of the methoxy radical (•OCH₃), leading to a fragment at m/z = 182/184, or the loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Loss of Bromine: The bromine atom can be lost as a radical from the molecular ion or major fragments, leading to ions at M-79 and M-81.

A table summarizing the predicted major fragments is provided below.

Fragment Ion DescriptionStructurePredicted m/z (for ⁷⁹Br/⁸¹Br)
Molecular Ion[C₁₅H₁₃BrO₃]⁺320.0 / 322.0
Bromo-methoxy-methylbenzoyl Cation (Acylium Ion)[C₈H₆BrO₂]⁺212.9 / 214.9
Acylium ion after loss of CH₃[C₇H₃BrO₂]⁺197.9 / 199.9
Phenyl Cation[C₆H₅]⁺77.1
Phenoxy Cation[C₆H₅O]⁺93.1

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorptions in the ultraviolet region. The spectrum is a result of π → π* and n → π* transitions within the aromatic rings and the carbonyl group.

The phenyl and benzoate chromophores are the primary absorbers. The benzene ring itself has characteristic absorptions around 204 nm (π → π*) and 256 nm (a forbidden transition that becomes allowed with substitution). In this compound, the extended conjugation of the ester group with the aromatic ring, along with the presence of auxochromic substituents (methoxy, methyl, and bromo groups), will influence the position and intensity of these absorption bands.

π → π Transitions:* Strong absorptions are expected due to transitions within the delocalized π-electron systems of the two aromatic rings. These are likely to appear in the 200-280 nm range. The substitution on the benzoate ring will cause a bathochromic (red) shift of these bands compared to unsubstituted phenyl benzoate.

n → π Transitions:* A weaker absorption band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons is expected at longer wavelengths, typically above 280 nm. This band is often of low intensity and can sometimes be obscured by the more intense π → π* bands.

The solvent used for analysis can also influence the position of these maxima. A polar solvent might cause a hypsochromic (blue) shift for n → π* transitions and a slight bathochromic shift for π → π* transitions.

Predicted UV-Vis Absorption Maxima:

Transition TypeChromophorePredicted λmax (nm)
π → πSubstituted Benzoate Ring240 - 280
π → πPhenyl Ring~250 - 270
n → π*Carbonyl Group (C=O)> 280

Computational and Theoretical Investigations of Phenyl 4 Bromo 2 Methoxy 6 Methylbenzoate

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecular systems. Its balance of accuracy and computational cost makes it an ideal tool for investigating the electronic structure of organic compounds like Phenyl 4-bromo-2-methoxy-6-methylbenzoate. DFT calculations can provide deep insights into the molecule's stability, reactivity, and electronic properties.

Optimized Molecular Geometry and Energetics

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C=O Bond Length~1.21 Å
C-O (ester) Bond Length~1.35 Å
O-C (phenyl) Bond Length~1.41 Å
C-O (methoxy) Bond Length~1.37 Å
Dihedral Angle (Phenyl Rings)Varies

Note: The values in this table are illustrative and would require specific DFT calculations for this compound for confirmation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. DFT calculations can precisely map these orbitals and their energy levels. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying the extent of electron delocalization, also known as hyperconjugation, which contributes to molecular stability.

For this compound, NBO analysis would quantify the interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, represented by stabilization energies, highlight the delocalization of electron density from, for example, the oxygen lone pairs to adjacent anti-bonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is calculated by placing a positive point charge at various points on the molecule's surface and calculating the electrostatic interaction energy.

For this compound, the MEP map would show regions of negative potential (red and yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. The carbonyl oxygen, for instance, is expected to be a region of high negative potential. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can also be used to simulate and interpret various types of spectra, providing a powerful complement to experimental spectroscopic techniques.

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, particularly DFT, can be used to predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. These calculations are typically performed on the optimized geometry of the molecule.

By simulating the NMR spectrum of this compound, one can predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted values can then be compared with experimental spectra to confirm the structure or to aid in the assignment of complex spectra. While specific simulated NMR data for the title compound is not available, spectroscopic data for related compounds can offer insights into the expected chemical shift ranges. rsc.orgrsc.orgnih.govdoi.orgnih.govchemicalbook.com

Computed Vibrational Frequencies (IR, Raman)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These calculated frequencies, when scaled by an appropriate factor, typically show excellent agreement with experimental data and aid in the assignment of spectral bands to specific molecular motions. nih.govresearchgate.net

For this compound, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can provide a detailed vibrational analysis. researchgate.netbanglajol.info The predicted spectra would be characterized by several key vibrational modes.

Expected Vibrational Modes for this compound:

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the methyl C-H stretching vibrations would appear at slightly lower frequencies. ajchem-a.com

C=O Stretching: The carbonyl (C=O) stretching of the ester group is a strong and characteristic absorption, typically found in the range of 1750-1730 cm⁻¹.

C-O Stretching: The ester C-O stretching vibrations are expected in the 1300-1100 cm⁻¹ region. ajchem-a.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl rings would give rise to a series of bands in the 1600-1450 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Methyl and Methoxy (B1213986) Group Vibrations: Bending and rocking modes of the methyl and methoxy groups would also be present in the fingerprint region of the spectrum.

A representative table of computed vibrational frequencies for this compound, based on calculations for similar molecules, is presented below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumStrong
Methyl C-H Stretch2980 - 2850MediumMedium
Carbonyl (C=O) Stretch1740 - 1720StrongMedium
Aromatic C=C Stretch1600 - 1450Medium to StrongStrong
Ester C-O Stretch1250 - 1100StrongMedium
Methoxy C-O Stretch1150 - 1050MediumWeak
C-Br Stretch600 - 500MediumWeak

This table is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations for this compound.

Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. researchgate.netbanglajol.info It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would likely be performed on the optimized ground-state geometry. The results would provide insights into the nature of the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic esters. The substituents on the phenyl rings (bromo, methoxy, and methyl groups) would be expected to influence the positions and intensities of the absorption maxima (λmax).

The key electronic transitions would involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals. The HOMO-LUMO energy gap is a critical parameter that influences the electronic properties and reactivity of the molecule. researchgate.net

A hypothetical table of predicted electronic transitions for this compound is shown below.

TransitionCalculated Wavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~280-300~0.2HOMO → LUMO (π→π)
S₀ → S₂~240-260~0.5HOMO-1 → LUMO (π→π)
S₀ → S₃~210-230~0.1HOMO → LUMO+1 (π→π*)

This table is a representative example. Precise values would necessitate specific TD-DFT calculations for the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds of the ester linkage. Computational studies on similar molecules like phenyl benzoate (B1203000) have shown that the planarity of the molecule is influenced by the torsional angles between the phenyl rings and the ester group. nih.govresearchgate.nettandfonline.com

For this compound, a potential energy surface (PES) can be mapped by systematically rotating the dihedral angles of the C-O-C and O-C-C bonds of the ester group and calculating the energy at each point. This analysis helps to identify the most stable conformers (energy minima) and the transition states for their interconversion.

Based on studies of substituted phenylbenzoates, it is likely that the most stable conformation of this compound is a non-planar, extended one. tandfonline.com The steric hindrance from the ortho-methoxy and methyl groups on one ring and the phenyl group on the other side of the ester linkage would likely lead to significant torsion from a fully planar structure. The rotation around these bonds is expected to have relatively low energy barriers, suggesting that the molecule is quite flexible. tandfonline.com

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the hydrolysis of esters. researchgate.netnih.gov For this compound, the alkaline hydrolysis is expected to proceed via a bimolecular nucleophilic acyl substitution (BAc2) mechanism. nih.govepa.gov

This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the departure of the phenoxide leaving group, to form a carboxylate and a phenol (B47542).

Computational modeling of this reaction would involve:

Locating the stationary points: This includes the reactants, the tetrahedral intermediate, the transition state, and the products on the potential energy surface.

Transition state characterization: The transition state is a first-order saddle point on the PES and is characterized by having exactly one imaginary vibrational frequency corresponding to the reaction coordinate.

Calculating the activation energy: The energy difference between the reactants and the transition state determines the activation barrier for the reaction.

Such studies can provide detailed insights into the reaction pathway, the geometry of the transition state, and the factors influencing the reaction rate.

Non-Linear Optical (NLO) Properties Prediction

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). researchgate.netbanglajol.inforesearchgate.net

For this compound, the presence of electron-donating (methoxy, methyl) and electron-withdrawing (bromo, ester) groups attached to the aromatic rings could lead to a non-zero hyperpolarizability. The calculations would involve applying an external electric field and determining the response of the molecule's dipole moment.

The key NLO parameters that can be computed include:

Dipole moment (μ): A measure of the charge separation in the molecule.

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an electric field.

First-order hyperpolarizability (β): The second-order response of the molecule to an electric field, which is responsible for effects like second-harmonic generation.

A representative table of predicted NLO properties for this compound is provided below.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)~2-4 D
Mean Polarizability (α)~150-200
Total First Hyperpolarizability (βtot)~100-500

This table presents plausible values based on calculations for similar aromatic compounds. Actual values would require specific calculations for this compound.

Applications of Phenyl 4 Bromo 2 Methoxy 6 Methylbenzoate in Advanced Chemical Synthesis and Materials Science

A Versatile Building Block in Complex Organic Synthesis

The potential of Phenyl 4-bromo-2-methoxy-6-methylbenzoate as a building block in organic synthesis remains unexplored in the available scientific literature.

Precursor for Advanced Aromatic Systems

There are no documented instances of this compound being used as a precursor for the synthesis of more complex aromatic systems. The presence of a bromine atom suggests the possibility of its use in cross-coupling reactions, a common method for forming carbon-carbon bonds and constructing intricate aromatic frameworks. However, no such reactions involving this specific compound have been reported.

Role in the Development of Novel Ligands and Catalysts

There is no information available on the use of this compound in the development of new ligands or catalysts. The oxygen and bromine atoms could potentially act as coordination sites for metal centers, a key feature of many ligands used in catalysis. However, no research has been published to indicate that this compound has been investigated for such purposes.

Potential in Polymer Chemistry and Supramolecular Assembly

The potential application of this compound as a monomer or component for non-biological materials in polymer chemistry or for constructing supramolecular assemblies has not been reported. Its rigid aromatic structure could make it a candidate for such applications, but no studies have been conducted to explore this potential.

Exploration in Photochemistry and Photoactive Systems

There is no available research on the photochemical properties of this compound or its exploration in photoactive systems. The inherent aromatic structure suggests it will absorb UV light, but any specific photoresponsive behavior or application remains uninvestigated.

Future Research Directions and Unexplored Areas

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of Phenyl 4-bromo-2-methoxy-6-methylbenzoate would likely follow established esterification protocols, most commonly the Fischer esterification or the Schotten-Baumann reaction. A probable synthetic route would involve the reaction of 4-bromo-2-methoxy-6-methylbenzoic acid with phenol (B47542) in the presence of an acid catalyst. The precursor, 4-bromo-2-methoxy-6-methylbenzoic acid, is a known compound. uni.lu

Future research could focus on developing more sustainable and efficient synthetic methodologies. This could include:

Enzymatic Synthesis: The use of lipases for the esterification of aromatic acids and phenols is a growing field, offering mild reaction conditions and high selectivity. mdpi.com Investigating the enzymatic synthesis of this compound could lead to a greener and more cost-effective production method.

Catalyst Development: Exploring novel catalysts for the esterification, such as solid acid catalysts or metal-organic frameworks (MOFs), could enhance reaction rates and simplify product purification. nih.gov

Investigation of Novel Reactivity Patterns and Selective Transformations

The reactivity of this compound is governed by its functional groups: the ester linkage and the substituted aromatic rings. The ester group is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. acs.org The aromatic rings can undergo electrophilic substitution, with the directing effects of the bromo, methoxy (B1213986), and methyl groups influencing the position of incoming substituents. wisc.edu

Unexplored areas of reactivity include:

Cross-Coupling Reactions: The bromine atom on the benzoic acid ring provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of functional groups, leading to a library of novel derivatives with potentially interesting properties.

"Ester Dance" Reactions: A recently discovered "ester dance" reaction allows for the translocation of an ester group on an aromatic ring. researchgate.net Investigating whether this compound can undergo such a rearrangement could open up new avenues for the synthesis of complex, polysubstituted aromatic compounds.

Directed Ortho-Metalation (DoM): The methoxy group could potentially direct lithiation to the adjacent ortho position, enabling further functionalization of the aromatic ring.

Exploration of Solid-State Properties and Crystal Engineering

The solid-state properties of this compound, such as its crystal packing, polymorphism, and melting point, are currently unknown. These properties are crucial for its potential applications in materials science.

Future research in this area could involve:

Single-Crystal X-ray Diffraction: Obtaining single crystals of the compound would allow for the determination of its precise three-dimensional structure. This would provide valuable insights into intermolecular interactions, such as halogen bonding (Br···O), π-π stacking, and C-H···π interactions, which govern the crystal packing. uni.lu

Polymorphism Screening: A systematic study of different crystallization conditions could reveal the existence of multiple crystalline forms (polymorphs), each with unique physical properties.

Co-crystallization: Exploring the formation of co-crystals with other molecules could be a strategy to tune the solid-state properties of this compound for specific applications.

Advanced Spectroscopic Studies Under Extreme Conditions (e.g., high pressure, low temperature)

Spectroscopic analysis is fundamental to understanding the structure and behavior of molecules. While standard techniques like NMR and IR spectroscopy are essential for characterization, researchgate.netnih.govorgchemboulder.comspectroscopyonline.com studies under extreme conditions can reveal more subtle and dynamic properties.

Future spectroscopic investigations could include:

High-Pressure Spectroscopy: Techniques like high-pressure FT-IR spectroscopy can provide information on how intermolecular interactions and molecular conformations change under compression. researchgate.net For aromatic esters, pressure can influence the vibrational modes of the carbonyl group and the aromatic rings. researchgate.net

Low-Temperature Solid-State NMR: Solid-state NMR (SSNMR) spectroscopy, particularly at low temperatures, is a powerful tool for studying the structure and dynamics of crystalline and amorphous solids. researchgate.netnih.gov For a halogenated compound like this compound, 79/81Br and 127I (by analogy) SSNMR could provide detailed information about the local environment of the bromine atom and any halogen bonding interactions. nih.govresearchgate.netwiley.com

Spectroscopic TechniqueInformation Gained
1H and 13C NMR Basic structural confirmation, chemical environment of protons and carbons. bldpharm.comresearchgate.net
FT-IR Spectroscopy Identification of functional groups (C=O, C-O, aromatic C-H). libretexts.orgresearchgate.net
Mass Spectrometry Determination of molecular weight and fragmentation pattern.
UV-Vis Spectroscopy Information on the conjugated π-electron system. bldpharm.com
High-Pressure FT-IR Changes in intermolecular interactions and conformation under pressure. researchgate.netrsc.org
Low-Temperature SSNMR Detailed solid-state structure, dynamics, and non-covalent interactions. researchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. nih.govresearchgate.netbldpharm.com The synthesis of fine chemicals and specialized esters is well-suited for these technologies. mdpi.com

Future work in this area could involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound and its derivatives would enable more efficient production and easier scale-up. researchgate.netnih.govacs.org This is particularly advantageous for multi-step syntheses where intermediates can be generated and used in-situ. acs.org

Automated Synthesis Platforms: Utilizing automated synthesis platforms could allow for the rapid generation of a library of analogs of this compound by systematically varying the phenolic component or by performing subsequent modifications on the aromatic rings.

Application in Emerging Fields of Chemical Science (non-biological)

The combination of a halogen atom, a methoxy group, and an extended aromatic system in this compound suggests potential applications in materials science and organic electronics.

Promising areas for exploration include:

Organic Field-Effect Transistors (OFETs): Aromatic esters and other functionalized organic molecules are being investigated for their potential use as semiconductors in OFETs. researchgate.netrsc.orgnih.govresearchgate.netfrontiersin.org The substituents on the aromatic rings can be tuned to modify the electronic properties of the material.

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of this compound and its derivatives could be investigated for their potential as emitters or host materials in OLEDs.

Chemical Sensors: The functional groups on the molecule could act as binding sites for specific analytes, making it a candidate for the development of novel chemical sensors.

Liquid Crystals: Phenyl benzoate (B1203000) derivatives are known to exhibit liquid crystalline properties. youtube.com The specific substitution pattern of the target molecule could lead to novel mesophases with interesting electro-optical properties.

Q & A

Basic: How can the synthesis of Phenyl 4-bromo-2-methoxy-6-methylbenzoate be optimized to improve yield and purity?

Answer:
Optimization involves selecting appropriate starting materials, reaction conditions, and purification methods. For example:

  • Stepwise Functionalization : Start with brominated aromatic precursors (e.g., 2-fluorobenzenesulfonyl chloride derivatives) to ensure regioselective methoxy and methyl group introduction .
  • Catalytic Efficiency : Use coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as 4-DMAP (4-dimethylaminopyridine) to enhance esterification efficiency, as demonstrated in analogous benzoate syntheses .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from by-products, followed by recrystallization in ethanol for high-purity crystals .

Advanced: What crystallographic challenges arise when determining the structure of this compound using SHELX programs?

Answer:
Key challenges include:

  • Heavy-Atom Effects : The bromine atom introduces strong anomalous scattering, complicating phase determination. Use SHELXC/D/E for robust experimental phasing and SHELXL for refinement with anisotropic displacement parameters to model bromine’s electron density .
  • Disorder Modeling : Methoxy and methyl groups may exhibit rotational disorder. Apply PART and SIMU instructions in SHELXL to refine disordered regions while maintaining reasonable thermal parameters .
  • Data Quality : High-resolution data (≤1.0 Å) is critical. Use WinGX or ORTEP-3 for visualization to validate hydrogen-bonding networks and molecular geometry .

Basic: Which spectroscopic methods are most effective for characterizing substituent positions in this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substituent positions (e.g., para-bromo induces deshielding) .
    • ¹³C NMR : Distinct signals for carbonyl (C=O, ~δ 165–170 ppm) and quaternary carbons adjacent to bromine (~δ 120–130 ppm) confirm substitution patterns .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation by analyzing bond lengths and angles, particularly between bromine and adjacent groups .

Advanced: How does the bromo substituent influence the molecular packing and intermolecular interactions in crystalline phases?

Answer:

  • Halogen Bonding : The bromine atom participates in type-II halogen···π interactions with adjacent aromatic rings, stabilizing the crystal lattice. These interactions are quantified using Hirshfeld surface analysis .
  • Steric Effects : The bulky bromo group disrupts coplanarity between the benzene rings, leading to herringbone packing motifs. This is evident in comparable benzoate derivatives with halogen substituents .
  • Thermal Motion : Bromine’s high atomic mass reduces thermal vibration noise in X-ray data, improving refinement accuracy for adjacent atoms .

Basic: What are the critical steps in purifying this compound to avoid by-products?

Answer:

  • Post-Reaction Workup : Quench unreacted reagents with aqueous NaHCO₃, followed by liquid-liquid extraction using dichloromethane to isolate the organic phase .
  • Chromatographic Separation : Use silica gel chromatography with a hexane:ethyl acetate (4:1) gradient to separate the target ester from unreacted acids or alcohols .
  • Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to −20°C, yielding high-purity crystals free from sulfonamide or thiadiazole contaminants .

Advanced: How can data contradictions between theoretical and experimental crystallographic parameters for this compound be resolved?

Answer:

  • Refinement Strategies : In SHELXL, apply restraints (DFIX, DANG) to bond lengths/angles deviating from theoretical values while allowing flexibility for observed distortions .
  • Density Functional Theory (DFT) : Compare experimental X-ray geometries with DFT-optimized structures (e.g., using Gaussian09) to identify systematic errors, such as overestimated van der Waals radii .
  • Multi-Program Validation : Cross-validate results using Olex2 for model building and PLATON for symmetry checks, ensuring consistency across software platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.